benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
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Overview
Description
Benzyl acetate is an organic ester with the molecular formula CH3C(O)OCH2C6H5 . It is formed by the condensation of benzyl alcohol and acetic acid . Similar to most other esters, it possesses a sweet and pleasant aroma, owing to which, it finds applications in personal hygiene and health care products .
Synthesis Analysis
Benzyl acetate can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .
Molecular Structure Analysis
The molecular structure of benzyl acetate can be viewed using Java or Javascript . It consists of a benzyl group, C6H5CH2, attached to an acetate functional group, COOCH3 .
Chemical Reactions Analysis
Esters, like benzyl acetate, can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .
Physical and Chemical Properties Analysis
Benzyl acetate is a colorless liquid with a floral odor . It has a density of 1
Scientific Research Applications
Antiviral Activity
Compounds with a 9-benzyl-6-(dimethylamino)-9H-purine structure have been synthesized and evaluated for their antirhinovirus activity. These compounds, through modifications such as the introduction of a 2-chloro substituent, have shown substantial increases in antiviral activity against rhinovirus type 1B, indicating their potential as new classes of antiviral agents [J. Kelley, J. A. Linn, M. P. Krochmal, J. Selway, 1988].
Catalytic Applications
Research on selenoxides, including dibenzyl selenoxide, demonstrates their effectiveness as catalysts for the bromination of organic substrates using sodium bromide and hydrogen peroxide. This study highlights the utility of these compounds in organic synthesis, particularly for introducing bromo groups into various substrates with high efficiency [M. Goodman, M. Detty, 2004].
Enantioselective Synthesis
The enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist showcases the application of chiral compounds in producing optically active pharmaceutical intermediates. This process involves lipase-catalyzed transesterification, demonstrating the integration of biocatalysis in synthesizing complex molecules with specific stereochemistry [J. Matsubara, K. Kitano, K. Otsubo, et al., 2000].
Material Science Applications
In material science, the preparation of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition is a novel method for producing cerium dioxide nanoparticles. This method leverages the metal-responsive properties of benzoxazine dimers for complex formation with cerium ions, followed by thermal decomposition to yield CeO2 with potential applications in catalysis and electronics [C. Veranitisagul, A. Kaewvilai, Sarawut Sangngern, et al., 2011].
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves the reaction of 2,6-dioxopurine with dibenzylamine, followed by the reaction of the resulting compound with benzyl bromoacetate.", "Starting Materials": [ "2,6-dioxopurine", "dibenzylamine", "benzyl bromoacetate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with dibenzylamine in the presence of a suitable solvent and a catalyst to form 8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-one.", "Step 2: The resulting compound from step 1 is then reacted with benzyl bromoacetate in the presence of a suitable solvent and a base to form benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate." ] } | |
CAS No. |
868213-84-7 |
Molecular Formula |
C31H31N5O4 |
Molecular Weight |
537.62 |
IUPAC Name |
benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3 |
InChI Key |
RGYCPTBCDRYYJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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